N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
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Overview
Description
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex heterocyclic compound This compound features a unique fusion of triazole and thiazine rings, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate Schiff bases with phenacyl bromides under mild conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiazine rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using techniques like NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]thiadiazines: These compounds share a similar core structure but differ in the substituents attached to the rings.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups or ring fusions.
Uniqueness
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is unique due to its specific combination of triazole, thiazine, and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19N5O2S/c1-11-3-5-13(6-4-11)22-10-12(9-14(22)23)15(24)18-16-19-20-17-21(16)7-2-8-25-17/h3-6,12H,2,7-10H2,1H3,(H,18,19,24) |
InChI Key |
RSYGGVYEAXHWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C4N3CCCS4 |
Origin of Product |
United States |
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